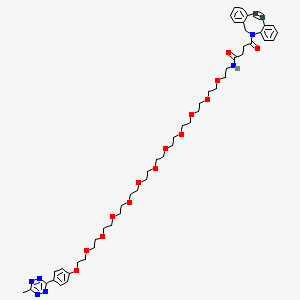

Methyltetrazine-PEG12-DBCO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H70N6O14/c1-43-54-56-52(57-55-43)46-12-14-48(15-13-46)72-41-40-71-39-38-70-37-36-69-35-34-68-33-32-67-31-30-66-29-28-65-27-26-64-25-24-63-23-22-62-21-20-61-19-18-53-50(59)16-17-51(60)58-42-47-8-3-2-6-44(47)10-11-45-7-4-5-9-49(45)58/h2-9,12-15H,16-42H2,1H3,(H,53,59) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFZSKDTDFPQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H70N6O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1003.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyltetrazine-PEG12-DBCO: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG12-DBCO is a highly versatile, heterobifunctional crosslinker designed for advanced bioconjugation applications. This molecule incorporates three key chemical motifs: a methyltetrazine group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group. This unique combination of functionalities enables the sequential and specific covalent linkage of two different molecules through bioorthogonal "click" chemistry reactions.

The primary application of this compound is in the construction of complex biomolecular architectures, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic agents that co-opt the body's natural protein disposal machinery to selectively degrade target proteins implicated in disease.[1][2][3] The flexible PEG12 linker in this compound plays a crucial role in bridging the two active ends of a PROTAC, influencing its solubility, cell permeability, and the stability of the key ternary complex required for protein degradation.[3][4][5] Beyond PROTACs, this linker is also valuable for creating antibody-drug conjugates (ADCs), imaging agents, and other sophisticated bioconjugates.[6][7]

Core Molecular Features and Reactivity

This compound's utility stems from the distinct and highly specific reactivity of its terminal functional groups:

-

Methyltetrazine (Me-Tz): This moiety reacts with high efficiency and selectivity with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][3] This reaction is exceptionally fast and proceeds under biocompatible conditions without the need for a catalyst.[8][9]

-

Dibenzocyclooctyne (DBCO): This is a strained alkyne that undergoes a rapid and specific reaction with azide-functionalized molecules via the strain-promoted alkyne-azide cycloaddition (SPAAC).[2][3] This is a form of "click chemistry" that is also bioorthogonal and does not require a cytotoxic copper catalyst.[2][3]

-

Polyethylene Glycol (PEG)12 Spacer: The 12-unit PEG linker provides a hydrophilic and flexible spacer between the two reactive ends.[4][5] This PEG chain enhances the aqueous solubility of the molecule and its conjugates, reduces the potential for aggregation, and provides spatial separation to minimize steric hindrance between the conjugated biomolecules.[4][10]

Quantitative Data

The following tables summarize the key quantitative data for this compound and the bioorthogonal reactions it facilitates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅₂H₇₀N₆O₁₄ | [11] |

| Molecular Weight | 1003.14 g/mol | [11] |

| Purity | Typically >95% | [7] |

| Appearance | Red solid/foam | [8] |

| Solubility | Soluble in DMSO, DMF, THF, DCM, acetonitrile | [8][12] |

Table 2: Representative Reaction Kinetics

| Reaction | Dienophile/Dipole | Second-Order Rate Constant (k₂) | Conditions | Reference(s) |

| iEDDA | Methyltetrazine + TCO | ~2,000 - 366,000 M⁻¹s⁻¹ | Aqueous buffer/Methanol, 25-37°C | [12][13] |

| SPAAC | DBCO + Azide (B81097) | ~2.1 M⁻¹s⁻¹ | PBS, pH 7.4, 37°C | [9] |

Note: Reaction kinetics can vary depending on the specific reaction partners, solvent, and temperature.

Table 3: Impact of PEG Linker Length on PROTAC Efficacy (Representative Data)

| Target Protein | E3 Ligase | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference(s) |

| Estrogen Receptor α | VHL | 12 | ~100 | ~70 | [14] |

| Estrogen Receptor α | VHL | 16 | ~10 | >90 | [14] |

| Estrogen Receptor α | VHL | 21 | ~1000 | ~40 | [14] |

| p38α | VHL | 13 | >1000 | <20 | [15] |

| p38α | VHL | 15 | ~100 | ~80 | [15] |

| p38α | VHL | 19 | >1000 | <20 | [15] |

DC₅₀: Concentration of PROTAC required to induce 50% degradation of the target protein. Dₘₐₓ: Maximum percentage of degradation achieved.

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in the synthesis of a PROTAC. These protocols are illustrative and may require optimization for specific target proteins and ligands.

Protocol 1: Conjugation of a Target Protein Ligand (with an azide handle) to this compound via SPAAC

Materials:

-

Azide-functionalized target protein ligand

-

This compound

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Reaction vessel (e.g., microcentrifuge tube or small glass vial)

-

Purification system (e.g., reverse-phase HPLC)

Procedure:

-

Reagent Preparation:

-

Dissolve the azide-functionalized target protein ligand in the chosen anhydrous solvent to a stock concentration of 10-50 mM.

-

Dissolve this compound in the same solvent to a stock concentration of 10-50 mM.

-

-

Conjugation Reaction:

-

In a reaction vessel, combine the azide-functionalized ligand and this compound. A slight molar excess (1.1 to 1.5 equivalents) of the linker is often used to ensure complete consumption of the ligand.

-

Ensure the final concentration of reactants is sufficient to drive the reaction forward (typically in the low millimolar range).

-

Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C overnight. The reaction can be monitored by LC-MS to track the formation of the desired product.

-

-

Purification:

-

Upon completion, purify the resulting Methyltetrazine-PEG12-ligand conjugate from excess unreacted linker and starting material using reverse-phase HPLC.

-

Collect and pool the fractions containing the desired product.

-

Lyophilize the purified product to obtain a solid powder.

-

-

Characterization:

-

Confirm the identity and purity of the product by LC-MS and/or NMR.

-

Protocol 2: Conjugation of an E3 Ligase Ligand (with a TCO handle) to the Methyltetrazine-PEG12-Ligand Conjugate via iEDDA

Materials:

-

Purified Methyltetrazine-PEG12-ligand conjugate (from Protocol 1)

-

TCO-functionalized E3 ligase ligand

-

Biocompatible buffer (e.g., PBS, pH 7.4) or a suitable organic solvent

-

Reaction vessel

-

Purification system (e.g., reverse-phase HPLC or size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Dissolve the purified Methyltetrazine-PEG12-ligand conjugate in the chosen buffer or solvent to a known concentration.

-

Dissolve the TCO-functionalized E3 ligase ligand in a compatible solvent to a known concentration.

-

-

Conjugation Reaction:

-

Combine the Methyltetrazine-PEG12-ligand conjugate and the TCO-functionalized E3 ligase ligand in a 1:1 to 1:1.2 molar ratio.

-

Incubate the reaction at room temperature for 30 minutes to 2 hours. The iEDDA reaction is typically very fast. Monitor the reaction by LC-MS.

-

-

Purification:

-

Purify the final PROTAC molecule using reverse-phase HPLC or another suitable chromatographic method to remove any unreacted starting materials.

-

Collect, pool, and lyophilize the fractions containing the final PROTAC.

-

-

Characterization and Validation:

-

Confirm the identity and purity of the final PROTAC molecule by high-resolution mass spectrometry and NMR.

-

The biological activity of the PROTAC should be validated through in vitro assays, such as measuring ternary complex formation and target protein degradation in a relevant cell line.[1][15][16][17]

-

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.

Experimental Workflow: PROTAC Synthesis

Caption: A sequential workflow for the synthesis of a PROTAC using this compound.

Logical Relationship: Bioorthogonal Reactivity

Caption: The mutually exclusive bioorthogonal reactions of this compound's functional groups.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Tetrazine-PEG-DBCO (PEG1-PEGn) - Creative Biolabs [creative-biolabs.com]

- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. labinsights.nl [labinsights.nl]

- 13. researchgate.net [researchgate.net]

- 14. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 16. Ternary complex formation - Profacgen [profacgen.com]

- 17. researchgate.net [researchgate.net]

The Pivotal Role of Methyltetrazine in Inverse Electron Demand Diels-Alder Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly ascended as a premier bioorthogonal ligation tool, enabling chemists to forge covalent bonds in complex biological milieu with remarkable speed and specificity. At the heart of this powerful chemistry lies the 1,2,4,5-tetrazine (B1199680) scaffold, with methyltetrazine and its derivatives emerging as versatile and highly effective dienes. This technical guide provides an in-depth exploration of the fundamental principles governing the methyltetrazine-iEDDA reaction, detailed experimental protocols, and a comprehensive summary of quantitative data to empower researchers in leveraging this reaction for their scientific pursuits.

Core Principles of the Methyltetrazine-iEDDA Reaction

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, the tetrazine, and an electron-rich dienophile, typically a strained alkene or alkyne.[1] Unlike the conventional Diels-Alder reaction, the iEDDA reaction's energetics are dictated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2][3]

The reactivity of the tetrazine core is significantly influenced by its substituents. Electron-withdrawing groups enhance the dienophile's reactivity by lowering the LUMO energy of the tetrazine.[2][4] Conversely, electron-donating groups can decrease the reaction rate.[5] The methyl group in methyltetrazine provides a balance of reactivity and stability, making it a valuable component in the bioorthogonal toolkit. The stability of tetrazines is a critical consideration, as highly reactive tetrazines with strong electron-withdrawing groups can be less stable in aqueous environments.[2][6]

Reaction Mechanism: The reaction initiates with a [4+2] cycloaddition between the tetrazine and the dienophile to form a highly unstable bicyclic intermediate.[5][7] This intermediate then undergoes a rapid retro-Diels-Alder reaction, releasing a molecule of dinitrogen (N₂) to yield a stable dihydropyridazine (B8628806) product.[5][8] If the dienophile is an alkyne, the final product is a pyridazine.[8]

Quantitative Data: Reaction Kinetics

The selection of the appropriate methyltetrazine derivative and dienophile is crucial for achieving the desired reaction kinetics for a specific application. The following tables summarize key kinetic data for various methyltetrazine-dienophile pairs.

| Methyltetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (B1233481) (TCO) | ~1,000 - 3,000 | Various | [2][5] |

| Methyltetrazine NHS ester | Norbornene | ~1 - 10 | Various | [2][9] |

| 3-methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | >10,000 | Various | [10][11] |

| Alginate-methyltetrazine | Not specified | Not specified | Not specified | [6] |

Note: Reaction rates are highly dependent on the specific substituents on both the tetrazine and the dienophile, as well as the solvent and temperature.

Experimental Protocols

Synthesis of a Methyltetrazine Derivative: 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol describes a representative synthesis of a commonly used tetrazine derivative.

Materials:

-

Anhydrous hydrazine (B178648)

-

Sulfur (optional catalyst)

-

Ethanol

-

Sodium nitrite (B80452) (NaNO₂)

-

Glacial acetic acid

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol) in ethanol.[1] The mixture can be stirred at room temperature or gently heated (e.g., 78°C) for 30 minutes to several hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Oxidation to Tetrazine: After cooling the reaction mixture in an ice bath, slowly add an aqueous solution of sodium nitrite, followed by the dropwise addition of glacial acetic acid. The solution will typically turn a vibrant pink or red, indicating tetrazine formation.[1]

-

Purification: The crude product can be extracted with an organic solvent like dichloromethane and purified by column chromatography on silica gel to yield the final product as a colored solid.[1]

General Protocol for Antibody-TCO Conjugation and Tetrazine Ligation

This protocol outlines the labeling of an antibody with a trans-cyclooctene (TCO) derivative, followed by ligation with a methyltetrazine-functionalized molecule.

Materials:

-

Antibody solution (1-5 mg/mL in a suitable buffer, e.g., PBS)

-

TCO-NHS ester (or other amine-reactive TCO derivative)

-

Methyltetrazine-functionalized molecule (e.g., a fluorescent dye)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Quenching reagent (e.g., Tris or glycine)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Antibody Preparation: Prepare the antibody solution at the desired concentration in the reaction buffer.

-

TCO Conjugation: Add the TCO-NHS ester (typically a 5-20 fold molar excess) to the antibody solution. Incubate the reaction for 1-2 hours at room temperature or 4°C.

-

Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted TCO-NHS ester.

-

Purification: Remove excess, unreacted TCO derivative by size-exclusion chromatography.

-

Tetrazine Ligation: To the purified TCO-labeled antibody, add the methyltetrazine-functionalized molecule (typically a 1.5-5 fold molar excess). The reaction is usually complete within minutes to an hour at room temperature.

-

Monitoring the Reaction: The progress of the ligation can be monitored by the disappearance of the characteristic color of the tetrazine or by analytical techniques such as UV-Vis spectroscopy (monitoring the decrease in absorbance around 520-540 nm) or LC-MS.[12]

Visualizing Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes involving methyltetrazine in iEDDA reactions.

Caption: Mechanism of the inverse electron demand Diels-Alder (iEDDA) reaction.

Caption: A typical workflow for bioconjugation using methyltetrazine-iEDDA chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

The Cornerstone of Bioorthogonal Chemistry: An In-depth Technical Guide to the DBCO Group for Strain-Promoted Alkyne-Azide Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environment. At the heart of this revolution lies the strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction that has become an indispensable tool for bioconjugation, in vivo imaging, and the development of targeted therapeutics. This technical guide provides a comprehensive overview of the dibenzocyclooctyne (DBCO) group, the lynchpin of many SPAAC reactions, detailing its reaction kinetics, experimental protocols, and applications.

The DBCO Group: A Privileged Reagent for Copper-Free Click Chemistry

Dibenzocyclooctyne, or DBCO, is a cyclic alkyne whose reactivity is dramatically enhanced by severe ring strain.[1] This intrinsic strain allows it to readily undergo a [3+2] cycloaddition reaction with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[2] The resulting triazole linkage is exceptionally stable, making DBCO an ideal tool for creating robust bioconjugates.[3]

The key advantages of using DBCO in SPAAC reactions include:

-

Biocompatibility: The absence of a copper catalyst makes it suitable for use in living cells and whole organisms.[1][2]

-

High Efficiency: SPAAC reactions with DBCO are characterized by fast reaction kinetics and high yields, often proceeding to completion at room temperature or 4°C.[3][4]

-

Bioorthogonality: The DBCO and azide (B81097) groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity.[3]

-

Stability: Both the DBCO-functionalized molecule and the resulting triazole conjugate are highly stable under physiological conditions.[1]

Quantitative Analysis of DBCO-Azide Reaction Kinetics

The efficiency of a SPAAC reaction is paramount, especially in biological systems where concentrations of reactants may be low. The reaction rate is typically described by a second-order rate constant (k), which is influenced by factors such as the specific DBCO derivative, the electronic properties of the azide, the solvent, and the pH of the reaction medium.

Below are tables summarizing the quantitative data on the reaction kinetics of DBCO and its derivatives.

Table 1: Second-Order Rate Constants of DBCO Derivatives with Various Azides

| DBCO Derivative | Azide Reactant | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Solvent/Conditions |

| DBCO | Benzyl Azide | 0.24 | CH₃CN:H₂O (3:1)[3][5] |

| DBCO | Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1)[3][5] |

| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–0.85 | PBS (pH 7)[6] |

| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22 | HEPES (pH 7)[6] |

| sulfo-DBCO-amine | 3-azido-L-alanine | 0.27–0.77 | RPMI Media[6] |

| sulfo-DBCO-amine | 3-azido-L-alanine | 0.59–0.97 | DMEM Media[6] |

| DBCO-PEG5-Trastuzumab | Model Azides | 0.18–0.37 | HEPES & PBS[6] |

Table 2: Influence of Reaction Parameters on DBCO-SPAAC

| Parameter | Observation |

| Reaction Time | Typically 2-12 hours at room temperature or 4°C. Can be extended for improved efficiency.[3][4] |

| Molar Excess (DBCO) | A 20-30 fold molar excess of DBCO-NHS ester is common for antibody activation.[3] |

| Molar Excess (Azide) | A 2-4 fold molar excess of the azide-functionalized molecule is recommended for reaction with a DBCO-labeled antibody.[7] |

| Reaction Yield | Generally high, often exceeding 90%.[3] |

| UV-Vis Absorbance | DBCO has a characteristic absorbance maximum around 310 nm, which can be used to monitor reaction progress.[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing DBCO-mediated SPAAC.

Antibody-DBCO Conjugation and Subsequent SPAAC Reaction

This two-part protocol first describes the activation of an antibody with a DBCO-NHS ester and then its conjugation to an azide-functionalized molecule.

Part 1: Activation of Antibody with DBCO-NHS Ester

-

Materials:

-

Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.4)

-

DBCO-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or spin filter for purification

-

-

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.[3]

-

DBCO-NHS Ester Solution: Prepare a fresh 10 mM solution of DBCO-NHS ester in anhydrous DMSO or DMF.[7]

-

Activation Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be around 20%.[1][7]

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[1][7]

-

Quenching: Add Tris-HCl to a final concentration of 50-100 mM to quench the reaction and incubate for 15 minutes.[1][7]

-

Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column or spin filtration.[8]

-

Part 2: Copper-Free Click Chemistry Conjugation

-

Materials:

-

Purified DBCO-labeled antibody

-

Azide-functionalized molecule (e.g., oligonucleotide, peptide)

-

Reaction buffer (e.g., PBS, pH 7.4, azide-free)

-

-

Procedure:

-

Reaction Setup: Mix the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-functionalized molecule in the reaction buffer.[7]

-

Validation: Validate the formation of the conjugate using SDS-PAGE, which should show a band shift corresponding to the increased molecular weight.[7]

-

Purification: Purify the conjugate using liquid chromatography (e.g., reverse-phase HPLC, ion-exchange HPLC) to remove unreacted molecules.[7]

-

In Vivo Imaging using Metabolic Labeling and SPAAC

This protocol outlines a general workflow for in vivo imaging by first metabolically labeling cells with an azido-sugar, followed by the administration of a DBCO-conjugated imaging probe.

-

Materials:

-

Azido-sugar (e.g., Ac₄ManNAz)

-

DBCO-conjugated imaging probe (e.g., DBCO-Cy5)

-

Animal model (e.g., tumor-bearing mouse)

-

In vivo imaging system

-

-

Procedure:

-

Metabolic Labeling: Administer the azido-sugar to the animal model for several days to allow for incorporation into cell surface glycans.[9]

-

Incubation: Wait 24 hours after the final azido-sugar administration for maximal azide expression.[9]

-

Probe Administration: Administer the DBCO-conjugated imaging probe via intravenous injection.[9]

-

In Vivo Reaction and Clearance: Allow the SPAAC reaction to occur in vivo and for the unbound probe to clear from circulation (typically 2-3 hours).[9]

-

Imaging: Anesthetize the animal and perform whole-body imaging using the appropriate modality.[9]

-

Synthesis of a PROTAC using a DBCO Linker

This protocol describes the synthesis of a Proteolysis-Targeting Chimera (PROTAC) targeting the BRD4 protein, utilizing a DBCO-containing linker for the final conjugation step.

-

Materials:

-

DBCO-NHCO-PEG4-acid linker

-

E3 ligase ligand (e.g., pomalidomide)

-

Azide-functionalized warhead targeting BRD4 (e.g., (+)-JQ1-PEG4-Azide)

-

HATU and DIPEA for amide coupling

-

Anhydrous DMF and DMSO

-

Preparative reverse-phase HPLC for purification

-

-

Procedure:

-

Amide Coupling: Conjugate the DBCO-NHCO-PEG4-acid linker to the E3 ligase ligand (pomalidomide) using HATU and DIPEA in anhydrous DMF. Purify the resulting DBCO-linker-pomalidomide conjugate.[10]

-

SPAAC Reaction: Dissolve the DBCO-linker-pomalidomide conjugate and the azide-functionalized BRD4 warhead in anhydrous DMSO. Stir the reaction at room temperature for 12-24 hours in the dark.[10]

-

Monitoring and Purification: Monitor the reaction progress by LC-MS. Upon completion, purify the final PROTAC using preparative reverse-phase HPLC.[10]

-

Visualizing the Chemistry and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the SPAAC reaction mechanism and key experimental workflows.

Conclusion

The DBCO group has firmly established itself as a critical tool in the arsenal (B13267) of researchers and drug development professionals. Its role in facilitating rapid, efficient, and biocompatible strain-promoted alkyne-azide cycloadditions has paved the way for significant advancements in our ability to probe and manipulate biological systems. From fundamental research in chemical biology to the development of next-generation antibody-drug conjugates and PROTACs, the versatility of DBCO continues to drive innovation. As our understanding of complex biological processes deepens, the applications of this remarkable chemical entity are poised to expand even further, promising new frontiers in diagnostics and therapeutics.

References

- 1. broadpharm.com [broadpharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. interchim.fr [interchim.fr]

- 5. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyltetrazine-PEG12-DBCO: Solubility and Stability for Researchers and Drug Development Professionals

Introduction

Methyltetrazine-PEG12-DBCO is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its solubility and stability, offering critical data and protocols for researchers, scientists, and drug development professionals. The molecule incorporates three key functional components: a methyltetrazine group for bioorthogonal ligation with trans-cyclooctene (B1233481) (TCO), a 12-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a dibenzocyclooctyne (DBCO) moiety for copper-free click chemistry with azides.[1][2][3] Understanding the physicochemical properties of this linker is paramount for the successful design and implementation of novel drug delivery systems and targeted protein degraders.

Physicochemical Properties

The unique structure of this compound, with its distinct hydrophobic (DBCO, methyltetrazine) and hydrophilic (PEG12) regions, dictates its solubility and stability profile. The long PEG12 chain significantly enhances the aqueous solubility of the molecule, a crucial attribute for biological applications.[4][5]

Solubility

The solubility of this compound is a critical factor for its handling, formulation, and efficacy in biological systems. While exact quantitative values for this specific molecule are not widely published, a general solubility profile can be established based on its constituent parts and data from similar compounds.

Qualitative Solubility: The presence of the extensive PEG12 linker renders this compound soluble in a range of solvents. It is readily soluble in common organic solvents used in bioconjugation and drug discovery.[6][7][8] The PEG chain also imparts significant water solubility, which is essential for its application in aqueous biological environments.[2][9]

Quantitative Solubility Data (for related compounds):

While specific data for this compound is limited, the following table provides solubility information for related PEGylated DBCO compounds, which can serve as a useful reference.

| Compound | Solvent | Solubility |

| m-PEG12-DBCO | DMSO | ≥ 250 mg/mL (295.16 mM) |

| m-PEG12-DBCO | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (2.95 mM) |

| m-PEG12-DBCO | 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (2.95 mM) |

| m-PEG12-DBCO | 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (2.95 mM) |

| DBCO-PEG4-Maleimide | Aqueous Buffers | up to 6.6 mM |

| DBCO-PEG4-NHS ester | Aqueous Buffers | up to 5.5 mM |

Data for m-PEG12-DBCO from MedChemExpress product sheet.[10] Data for DBCO-PEG4-Maleimide and DBCO-PEG4-NHS ester from Interchim.[11]

Stability

The stability of this compound is governed by the chemical robustness of its three key components: the methyltetrazine ring, the PEG linker, and the DBCO group. For long-term storage, it is recommended to store the solid compound at -20°C, protected from light and moisture.[4][12] Stock solutions in anhydrous DMSO can be stored at -20°C for several weeks, but repeated freeze-thaw cycles should be avoided. For use in aqueous buffers, it is highly recommended to prepare fresh solutions.

Stability of the Methyltetrazine Moiety: The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[13][14] However, the tetrazine ring can be susceptible to degradation in aqueous media, particularly in the presence of nucleophiles or under certain pH conditions.[15]

Stability of the PEG Linker: The PEG12 linker is generally considered chemically inert and highly stable under typical experimental conditions used for bioconjugation.[15]

Stability of the DBCO Moiety: The DBCO group is sensitive to strongly acidic conditions, which can cause an inactivating rearrangement.[16] While generally stable in aqueous buffers with a pH range of 6-9, prolonged incubation can lead to gradual degradation through oxidation or addition of water to the strained triple bond.[15] Increased temperature can accelerate this degradation. One study on a DBCO-modified antibody showed a 3-5% loss of reactivity over four weeks when stored at 4°C.[11] Another study investigating the stability of DBCO-functionalized fluorescent beads in immune phagocytes observed a 36% degradation after 24 hours, indicating that the cellular environment can impact stability.[17]

Illustrative Stability Data for a Related DBCO-PEG Compound (DBCO-NHCO-PEG4-acid):

| pH | Temperature (°C) | Time (hours) | Remaining Intact Compound (%) | Notes |

| 5.0 | 25 | 24 | 85 - 90% | Potential for slow acid-mediated degradation of DBCO. |

| 7.4 (PBS) | 4 | 48 | >95% | Optimal short-term storage for working solutions. |

| 7.4 (PBS) | 25 | 24 | 90 - 95% | Good stability at room temperature for typical reaction times. |

| 7.4 (PBS) | 37 | 24 | 80 - 85% | Increased temperature accelerates degradation. |

| 8.5 | 25 | 24 | 90 - 95% | Generally stable. |

This data is illustrative and based on a similar compound. It is intended as a guideline. For critical applications, an in-house stability test is recommended.[15]

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol provides a reliable method for determining the thermodynamic solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Microcentrifuge tubes

-

Thermomixer or orbital shaker

-

Microcentrifuge

-

Calibrated UV-Vis spectrophotometer or HPLC system

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a microcentrifuge tube.

-

Add a defined volume of the aqueous buffer (e.g., 1 mL).

-

Incubate the tube at a constant temperature (e.g., 25°C) with vigorous shaking for 24-48 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

-

Quantification:

-

Carefully collect a known volume of the supernatant.

-

Dilute the supernatant with the same buffer to a concentration within the linear range of your analytical method.

-

Determine the concentration of the dissolved this compound using a pre-calibrated UV-Vis spectrophotometer (measuring absorbance at the appropriate wavelength) or a validated HPLC method.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, which represents the solubility of the compound under the tested conditions.

-

Protocol for Assessing Aqueous Stability by RP-HPLC

This protocol allows for the quantification of the degradation of this compound in an aqueous buffer over time.[15]

Materials:

-

This compound

-

Anhydrous DMSO

-

Aqueous buffer of choice (e.g., PBS, pH 7.4)

-

Reverse-Phase HPLC (RP-HPLC) with a C18 column

-

UV Detector (set to monitor DBCO absorbance, ~309 nm, and/or tetrazine absorbance)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Thermostated incubator or water bath

Procedure:

-

Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Prepare Working Solution: Dilute the stock solution 1:100 into the pre-warmed aqueous buffer of choice (e.g., to 100 µM). Mix thoroughly.

-

Timepoint Zero (T=0): Immediately inject a defined volume (e.g., 20 µL) of the working solution onto the RP-HPLC. This serves as the baseline measurement.

-

Incubation: Place the vial with the remaining working solution in a thermostated incubator at the desired temperature (e.g., 4°C, 25°C, or 37°C).

-

Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), inject another aliquot of the same volume onto the HPLC.

-

HPLC Analysis: Use a suitable gradient elution to separate the intact compound from any degradation products.

-

Data Analysis:

-

Identify the peak corresponding to the intact this compound in the T=0 chromatogram.

-

Integrate the area of this peak for each timepoint.

-

Calculate the percentage of the intact compound remaining at each timepoint relative to the T=0 peak area.

-

Plot the percentage remaining versus time to determine the degradation kinetics (e.g., half-life).

-

Mandatory Visualizations

Caption: PROTAC Mechanism of Action using a bifunctional linker.

Caption: Experimental workflow for the development of a PROTAC.

Conclusion

This compound is a versatile and powerful tool for the construction of complex bioconjugates and targeted therapeutics. Its solubility is enhanced by the PEG12 linker, making it suitable for use in aqueous biological systems, although care must be taken with stock solution preparation and storage. The stability of the molecule is influenced by the individual characteristics of the methyltetrazine and DBCO moieties, with pH and temperature being key factors to consider during experimental design. The provided protocols and workflows offer a starting point for researchers to effectively utilize this bifunctional linker in their drug discovery and development efforts. For critical applications, it is always recommended to perform in-house validation of solubility and stability under the specific experimental conditions to be employed.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. Methyltetrazine-PEG12-acid, 2183440-39-1 | BroadPharm [broadpharm.com]

- 5. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 6. Methyltetrazine-PEG11-DBCO, 2183440-28-8 | BroadPharm [broadpharm.com]

- 7. Methyltetrazine-PEG3-DBCO, 2698339-24-9 | BroadPharm [broadpharm.com]

- 8. DBCO-PEG4-bis-PEG3-methyltetrazine | BroadPharm [broadpharm.com]

- 9. Methyltetrazine-PEG3-amine HCl salt, 1802908-05-9 | BroadPharm [broadpharm.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. interchim.fr [interchim.fr]

- 12. medkoo.com [medkoo.com]

- 13. Methyltetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. benchchem.com [benchchem.com]

- 16. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Bifunctional Crosslinkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bifunctional Crosslinkers in Bioconjugation

Bioconjugation is the process of covalently linking two or more molecules, where at least one is a biomolecule such as a protein, antibody, or nucleic acid. This powerful technique is fundamental in numerous life science applications, from basic research to the development of therapeutics and diagnostics. At the heart of bioconjugation are bifunctional crosslinkers, reagents that possess two reactive groups capable of forming stable covalent bonds with specific functional groups on other molecules.

The strategic use of bifunctional crosslinkers enables the creation of novel molecular entities with combined functionalities. Key applications include the development of antibody-drug conjugates (ADCs) for targeted cancer therapy, the immobilization of enzymes for use in biosensors, the preparation of immunogens to elicit specific antibody responses, and the study of protein-protein interactions.

This guide provides a comprehensive technical overview of bifunctional crosslinkers, covering their classification, the chemistry of their reactive groups, quantitative data for common crosslinkers, detailed experimental protocols, and visual representations of key processes to aid researchers in designing and executing successful bioconjugation strategies.

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers can be categorized based on the nature of their reactive groups and the characteristics of their spacer arm.

1. Based on Reactive Groups:

-

Homobifunctional Crosslinkers: These reagents have two identical reactive groups and are typically used in a single-step reaction to link molecules with the same functional group.[1] They are often employed in studying protein-protein interactions and creating protein polymers.[2] However, their use can sometimes lead to self-conjugation and polymerization.[3]

-

Heterobifunctional Crosslinkers: These crosslinkers possess two different reactive groups, allowing for a more controlled, sequential two-step conjugation of molecules with distinct functional groups.[4] This minimizes the formation of unwanted polymers. A common example is a crosslinker with an amine-reactive group on one end and a sulfhydryl-reactive group on the other.[4]

2. Based on the Spacer Arm:

-

Non-Cleavable Crosslinkers: These form a permanent, stable linkage between the conjugated molecules. They are ideal for applications where the long-term integrity of the conjugate is crucial.

-

Cleavable Crosslinkers: The spacer arm of these crosslinkers contains a bond that can be broken under specific conditions, such as reduction of a disulfide bond or hydrolysis of an ester linkage. This feature is particularly useful for applications like identifying crosslinked peptides in mass spectrometry or for the controlled release of a drug from an ADC within a target cell.

3. Zero-Length Crosslinkers:

These are a special class of reagents that mediate the direct covalent linkage of two molecules without becoming part of the final bond, thus introducing no additional spacer arm.[5] Carbodiimides like EDC are a prime example, facilitating the formation of an amide bond between a carboxyl group and a primary amine.[6][7]

Core Chemistries of Bifunctional Crosslinkers

The specificity of a crosslinker is determined by its reactive groups, which are designed to target specific functional groups on biomolecules.

-

Amine-Reactive Chemistry: Primary amines, found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, are abundant and accessible targets for bioconjugation.[8]

-

N-Hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive functional groups. They react with primary amines in a pH range of 7.2-9.0 to form stable amide bonds.[9]

-

-

Sulfhydryl-Reactive Chemistry: The sulfhydryl group of cysteine residues provides a more specific target for conjugation due to its lower abundance compared to primary amines.[5]

-

Maleimides: These groups react specifically with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether bond.[10]

-

-

Carbodiimide Chemistry: Carbodiimides, such as EDC, are zero-length crosslinkers that activate carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond.[9]

-

Photoreactive Chemistry: These crosslinkers contain a group, such as a diazirine, that becomes reactive upon exposure to UV light. This allows for temporal control over the crosslinking reaction and can be used for non-specific conjugation.

-

Click Chemistry: This term refers to a set of highly efficient and specific reactions. The most common in bioconjugation are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions form a stable triazole linkage and are bio-orthogonal, meaning they do not interfere with native biological processes.

Quantitative Data for Common Bifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for successful bioconjugation and depends on factors such as the required distance between the conjugated molecules, the solubility of the reagent, and its cell membrane permeability. The following tables provide a summary of the properties of common bifunctional crosslinkers.

Table 1: Homobifunctional Amine-Reactive Crosslinkers

| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Cell Membrane Permeable? |

| DSS | NHS Ester | 11.4 | No | No | Yes |

| BS3 | Sulfo-NHS Ester | 11.4 | No | Yes | No |

| DSG | NHS Ester | 7.7 | No | No | Yes |

| DSP | NHS Ester | 12.0 | Yes (Disulfide) | No | Yes |

| DTSSP | Sulfo-NHS Ester | 12.0 | Yes (Disulfide) | Yes | No |

Table 2: Heterobifunctional Crosslinkers (Amine-to-Sulfhydryl)

| Crosslinker | Amine-Reactive Group | Sulfhydryl-Reactive Group | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Cell Membrane Permeable? |

| SMCC | NHS Ester | Maleimide (B117702) | 11.6 | No | No | Yes |

| Sulfo-SMCC | Sulfo-NHS Ester | Maleimide | 11.6 | No | Yes | No |

| SPDP | NHS Ester | Pyridyldithiol | 6.8 | Yes (Disulfide) | No | Yes |

| LC-SPDP | NHS Ester | Pyridyldithiol | 15.7 | Yes (Disulfide) | No | Yes |

| SIA | NHS Ester | Iodoacetyl | 1.5 | No | No | Yes |

| EMCS | NHS Ester | Maleimide | 9.4 | No | No | Yes |

| GMBS | NHS Ester | Maleimide | 7.4 | No | No | Yes |

| BMPS | NHS Ester | Maleimide | 6.9 | No | No | Yes |

Table 3: Photoreactive Crosslinkers

| Crosslinker | Amine-Reactive Group | Photoreactive Group | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Cell Membrane Permeable? |

| SDA | NHS Ester | Diazirine | 3.9 | No | No | Yes |

| Sulfo-LC-SDA | Sulfo-NHS Ester | Diazirine | 12.5 | No | Yes | No |

| SDAD | NHS Ester | Diazirine | 12.5 | Yes (Disulfide) | No | Yes |

Table 4: Zero-Length Crosslinkers

| Crosslinker | Reactive Towards | Spacer Arm Length (Å) | Key Features |

| EDC | Carboxyls and Amines | 0 | Forms a direct amide bond. |

| DCC | Carboxyls and Amines | 0 | Similar to EDC but not water-soluble.[5] |

Experimental Protocols

The following are generalized protocols for common bioconjugation reactions. It is important to note that optimal reaction conditions (e.g., molar ratios, incubation times, and buffer composition) should be determined empirically for each specific application.

Protocol 1: Two-Step Protein-Protein Conjugation using Sulfo-SMCC

This protocol describes the conjugation of a protein with available primary amines (Protein A) to a protein with free sulfhydryl groups (Protein B).

Materials:

-

Protein A in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Protein B in a buffer at pH 6.5-7.0

-

Sulfo-SMCC

-

Desalting column

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

Procedure:

-

Activation of Protein A:

-

Dissolve Sulfo-SMCC in reaction buffer immediately before use.

-

Add a 10-20 fold molar excess of Sulfo-SMCC to the solution of Protein A.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

-

Removal of Excess Crosslinker:

-

Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2). This yields maleimide-activated Protein A.

-

-

Conjugation to Protein B:

-

Immediately add the maleimide-activated Protein A to the solution of Protein B.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

(Optional) Quench the reaction by adding a small molecule with a free sulfhydryl group (e.g., cysteine or 2-mercaptoethanol) to block any unreacted maleimide groups.

-

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography or another suitable purification method to remove unreacted proteins.

-

Protocol 2: Zero-Length Crosslinking with EDC and Sulfo-NHS

This protocol describes the conjugation of a protein with carboxyl groups (Protein C) to a protein with primary amines (Protein D).

Materials:

-

Protein C and Protein D

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1M hydroxylamine (B1172632) or 1M Tris-HCl, pH 7.5)

-

Desalting column

Procedure:

-

Activation of Protein C:

-

Dissolve Protein C in Activation Buffer.

-

Add EDC and Sulfo-NHS to the Protein C solution. A common starting molar ratio is 1:10:25 (Protein C:EDC:Sulfo-NHS).

-

Incubate for 15 minutes at room temperature.

-

-

Buffer Exchange:

-

Remove excess EDC and Sulfo-NHS and exchange the buffer to Coupling Buffer using a desalting column. This yields the amine-reactive Sulfo-NHS ester of Protein C.

-

-

Conjugation to Protein D:

-

Immediately add the activated Protein C to a solution of Protein D in Coupling Buffer.

-

Incubate for 2 hours at room temperature.

-

-

Quenching:

-

Add Quenching Buffer to a final concentration of 10-20 mM and incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate to remove unreacted proteins and byproducts.

-

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general procedure for conjugating an alkyne-containing biomolecule to an azide-containing molecule.

Materials:

-

Alkyne-modified biomolecule

-

Azide-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Stock Solutions:

-

Prepare stock solutions of CuSO₄, sodium ascorbate (B8700270), and the ligand in water.

-

-

Reaction Setup:

-

In a reaction tube, combine the alkyne-modified biomolecule and the azide-containing molecule in the Reaction Buffer. A 2-4 fold molar excess of the smaller molecule is often used.

-

Prepare a premix of CuSO₄ and the ligand.

-

Add the CuSO₄/ligand premix to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, HPLC).

-

-

Purification:

-

Purify the conjugate using a suitable method to remove the copper catalyst and unreacted reagents.

-

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-modified protein with a cyclooctyne-containing reagent (e.g., DBCO or BCN).

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Cyclooctyne (B158145) reagent (e.g., DBCO-PEG-NHS ester)

-

DMSO or DMF for dissolving the cyclooctyne reagent

Procedure:

-

Prepare Reagents:

-

Ensure the azide-modified protein is purified and in the correct buffer.

-

Prepare a stock solution of the cyclooctyne reagent in DMSO or DMF.

-

-

Conjugation Reaction:

-

Add the cyclooctyne reagent to the azide-modified protein solution. A 2-4 fold molar excess of the cyclooctyne reagent is a good starting point.

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.

-

-

Purification:

-

Purify the conjugate to remove unreacted cyclooctyne reagent.

-

Protocol 5: Crosslinking with a Photoreactive Crosslinker (Sulfo-LC-SDA)

This protocol describes the use of a heterobifunctional photoreactive crosslinker to capture protein-protein interactions.

Materials:

-

Protein sample in a non-amine containing buffer (e.g., PBS, pH 7.2-8.0)

-

Sulfo-LC-SDA

-

UV lamp (350-370 nm)

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

Procedure:

-

Amine Reaction:

-

Dissolve Sulfo-LC-SDA in the reaction buffer immediately before use.

-

Add the crosslinker to the protein sample. A 20-50 fold molar excess is often used for dilute protein solutions.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Quenching of NHS Ester:

-

Add quenching buffer to a final concentration of 20-50 mM to stop the amine reaction. Incubate for 15 minutes.

-

-

Photoactivation:

-

Expose the sample to UV light (350-370 nm) for 5-15 minutes on ice.

-

-

Analysis:

-

Analyze the crosslinked products by SDS-PAGE and Western blotting or mass spectrometry.

-

Visualization of Key Processes

The following diagrams illustrate the fundamental mechanisms and workflows in bioconjugation using bifunctional crosslinkers.

Caption: Workflow for homobifunctional crosslinking.

Caption: Two-step workflow for heterobifunctional crosslinking.

Caption: Mechanism of zero-length crosslinking with EDC.

Caption: General principle of click chemistry for bioconjugation.

Conclusion

Bifunctional crosslinkers are indispensable tools in modern molecular biology, biochemistry, and drug development. The vast array of available crosslinkers, with their diverse reactive groups and spacer arm characteristics, offers researchers a high degree of control over the bioconjugation process. A thorough understanding of the underlying chemistries and careful consideration of the quantitative parameters are essential for the successful design and execution of experiments. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize bifunctional crosslinkers to achieve their scientific objectives, from fundamental studies of protein interactions to the development of novel biotherapeutics and diagnostics.

References

- 1. Homobifunctional Crosslinkers [proteochem.com]

- 2. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 3. Heterobifunctional Crosslinkers [proteochem.com]

- 4. scbt.com [scbt.com]

- 5. korambiotech.com [korambiotech.com]

- 6. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]

Methyltetrazine-PEG12-DBCO for PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2]

This technical guide focuses on Methyltetrazine-PEG12-DBCO , a versatile, polyethylene (B3416737) glycol (PEG)-based PROTAC linker. Its unique bifunctional nature, featuring a methyltetrazine group and a dibenzocyclooctyne (DBCO) group, enables modular and efficient PROTAC synthesis through bioorthogonal "click chemistry" reactions.[3][] This guide will provide an in-depth overview of its chemical properties, applications in PROTAC development, relevant signaling pathways, detailed experimental protocols, and quantitative data to aid researchers in the design and execution of their experiments.

Core Concepts: The Role of this compound in PROTAC Synthesis

This compound is a click chemistry reagent that facilitates the assembly of PROTACs through two highly specific and efficient bioorthogonal reactions:

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azide-functionalized molecules.[3]

-

Inverse Electron Demand Diels-Alder (iEDDA) Reaction: The methyltetrazine group reacts with molecules containing a trans-cyclooctene (B1233481) (TCO) group.[3]

This dual functionality allows for a modular and flexible approach to PROTAC synthesis, where the POI ligand and the E3 ligase ligand can be independently functionalized with the corresponding reactive handles (azide or TCO) and then "clicked" onto the this compound linker.[5]

The PEG12 linker itself offers several advantages in PROTAC design:

-

Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the solubility and cell permeability of the PROTAC molecule, which is often a challenge due to the typically large and hydrophobic nature of the constituent ligands.[2]

-

Flexibility and Ternary Complex Formation: The flexible PEG linker allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2]

-

Reduced Non-specific Binding: PEGylation can help to minimize non-specific binding of the PROTAC to other proteins and cellular components.

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₂H₇₀N₆O₁₄ | [][7] |

| Molecular Weight | 1003.14 g/mol | [][7] |

| Appearance | Solid | [8] |

| Solubility | Soluble in DMSO, DMF | [8] |

| Storage | Store at -20°C | [] |

PROTAC-Mediated Protein Degradation: A General Overview

The fundamental mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1]

Case Study: Targeting the IRAK4 Signaling Pathway

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key component of the inflammatory signaling cascade and a promising therapeutic target for autoimmune diseases and some cancers.[9] PROTACs designed to degrade IRAK4 have shown potent inhibition of downstream signaling pathways, such as the NF-κB pathway.[]

While specific quantitative data for an IRAK4 PROTAC using the this compound linker is not publicly available, studies on other IRAK4 PROTACs with PEG linkers provide valuable insights into expected efficacy.

| Compound | Linker | DC50 | Dmax | Cell Line | Reference |

| FIP22 | Rigid Linker | 3.2 nM | >95% | THP-1 | [] |

| Degrader 9 | PEG-based | ~100 nM | ~80% | OCI-LY10 | [9] |

Experimental Protocols

The following protocols are adapted from established methodologies for PROTAC synthesis and evaluation and can be applied to PROTACs developed using this compound.

Protocol 1: PROTAC Synthesis via SPAAC Reaction

This protocol describes the conjugation of an azide-functionalized POI ligand to the DBCO moiety of this compound, which has been pre-conjugated to a TCO-functionalized E3 ligase ligand.

Materials:

-

Azide-functionalized POI ligand

-

This compound

-

TCO-functionalized E3 ligase ligand

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reverse-phase HPLC system with a C18 column

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Step 1: Conjugation of TCO-E3 Ligase Ligand to this compound (iEDDA reaction)

-

Dissolve the TCO-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMSO.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Purify the product by preparative reverse-phase HPLC to obtain the this compound-E3 ligase conjugate.

-

-

Step 2: Conjugation of Azide-POI Ligand to the Linker-E3 Ligase Conjugate (SPAAC reaction)

-

Dissolve the this compound-E3 ligase conjugate (1.0 eq) and the azide-functionalized POI ligand (1.2 eq) in anhydrous DMSO.

-

Stir the reaction mixture at room temperature for 12-24 hours in the dark.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilize the pure fractions to obtain the final PROTAC product.

-

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.

Materials:

-

Cultured cells expressing the POI

-

PROTAC stock solution in DMSO

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the POI and a loading control overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the POI signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme

-

Recombinant E3 ligase complex (e.g., VHL or Cereblon complex)

-

Recombinant POI

-

Ubiquitin

-

ATP

-

10X Ubiquitination buffer

-

PROTAC stock solution in DMSO

-

Deionized water

-

Western blot reagents (as in Protocol 2)

Procedure:

-

Reaction Setup:

-

On ice, prepare a master mix containing ubiquitination buffer, ATP, E1, E2, E3, POI, and ubiquitin.

-

Aliquot the master mix into reaction tubes.

-

Add the PROTAC at various concentrations to the respective tubes. Include a no-PROTAC control.

-

-

Incubation:

-

Incubate the reactions at 37°C for 1-2 hours.

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Analyze the reaction products by Western blot using an antibody against the POI to detect the appearance of higher molecular weight ubiquitinated species.

-

Pharmacokinetics of PEGylated PROTACs

The pharmacokinetic (PK) properties of PROTACs are a critical aspect of their development as therapeutic agents. The inclusion of a PEG linker, such as in this compound, can significantly impact a PROTAC's PK profile.[11]

Generally, PEGylation is known to:

-

Increase systemic exposure: By increasing the hydrodynamic radius, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[12]

-

Improve solubility: The hydrophilic nature of PEG can enhance the aqueous solubility of the PROTAC, which is often a challenge for these large molecules.[13]

-

Potentially reduce cell permeability: While beneficial for solubility, extensive PEGylation can sometimes hinder passive diffusion across cell membranes. However, the flexibility of the PEG chain may allow the PROTAC to adopt conformations that shield its polar surface area, mitigating this effect.

The oral bioavailability of PROTACs is a significant hurdle due to their high molecular weight and deviation from Lipinski's "Rule of Five". The optimization of the linker, including the number of PEG units, is a key strategy to improve the overall DMPK (drug metabolism and pharmacokinetics) properties of a PROTAC.

Conclusion

This compound is a powerful and versatile tool for the development of PROTACs. Its bifunctional nature, enabling modular synthesis via click chemistry, combined with the beneficial properties of the PEG12 linker, provides researchers with a robust platform for creating novel protein degraders. This guide has provided a comprehensive overview of its properties, applications, and the experimental methodologies required for its successful implementation in PROTAC research. While specific quantitative data for PROTACs utilizing this exact linker are still emerging in the public domain, the principles and protocols outlined herein offer a solid foundation for the rational design and evaluation of next-generation targeted protein degraders.

References

- 1. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyltetrazine-PEG-DBCO (CAS 2183440-28-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterobifunctional linker with CAS number 2183440-28-8, identified as Methyltetrazine-PEGn-DBCO (n≈11-12). This compound is a pivotal tool in the field of bioconjugation and drug development, enabling the precise and stable connection of two distinct molecular entities through bioorthogonal chemistry. Its structure incorporates a methyltetrazine group, a dibenzocyclooctyne (DBCO) group, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique combination allows for two independent, high-efficiency "click" reactions: the tetrazine moiety's reaction with trans-cyclooctene (B1233481) (TCO) via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, and the DBCO group's reaction with azides through a strain-promoted alkyne-azide cycloaddition (SPAAC). This guide details the compound's properties, reaction kinetics, experimental protocols, and key applications in fields such as antibody-drug conjugates (ADCs) and pre-targeted imaging.

Core Properties and Specifications

Methyltetrazine-PEG-DBCO is a specialized chemical reagent designed for stability and high reactivity in aqueous environments. The central PEG spacer enhances water solubility and reduces potential immunogenicity of the resulting conjugate.[1]

| Property | Value | Reference |

| CAS Number | 2183440-28-8 | [2][3] |

| Synonyms | Methyltetrazine-PEG11-DBCO, Methyltetrazine-PEG12-DBCO | [2][3] |

| Molecular Formula | C₅₂H₇₀N₆O₁₄ | [1] |

| Molecular Weight | ~1003.14 g/mol | [1] |

| Appearance | Red solid/foam | [4] |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile | [4][5] |

| Storage Conditions | Store at -20°C, desiccated and protected from light | [4][5] |

Mechanism of Action: Dual Bioorthogonal Ligation

The core utility of Methyltetrazine-PEG-DBCO lies in its ability to serve as a molecular bridge, connecting two different molecules of interest (e.g., an antibody and a therapeutic payload) in a specific and controlled manner. This is achieved through two independent and mutually orthogonal click chemistry reactions.[6][7]

-

Tetrazine Ligation (IEDDA): The methyltetrazine ring reacts with a strained alkene, most commonly a trans-cyclooctene (TCO), through an inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction is exceptionally fast and proceeds without the need for a catalyst, forming a stable dihydropyridazine (B8628806) bond and releasing nitrogen gas as the only byproduct.[8]

-

DBCO Ligation (SPAAC): The dibenzocyclooctyne (DBCO) group reacts with an azide (B81097) (-N₃) functional group via a Strain-Promoted Alkyne-Azide Cycloaddition. This copper-free click reaction is highly specific, biocompatible, and forms a stable triazole linkage.[9][10]

The polyethylene glycol (PEG) chain physically separates the two reactive moieties, ensuring they do not interfere with each other and providing spatial access for large biomolecules to react.

Quantitative Data: Reaction Kinetics

| Reaction Type | Reactant Pair Example | k₂ (M⁻¹s⁻¹) | Conditions | Reference |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine + (E)-cyclooct-4-enol (TCO-OH) | 210 | 37°C in PBS, pH 7.4 | [11] |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide-PEG4-acid + DBCO-PEG4-acid | 2.1 ± 0.2 | 37°C in PBS, pH 7.4 | [11] |

| Potential Cross-Reactivity | [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine + DBCO-PEG4-acid | 0.06 ± 0.01 | 37°C in PBS, pH 7.4 | [11] |

Note: The minimal cross-reactivity between tetrazine and DBCO highlights the bioorthogonal nature of the linker's two ends.

Experimental Protocols

The following is a generalized protocol for the synthesis of an antibody-drug conjugate (ADC) using Methyltetrazine-PEG-DBCO. This protocol assumes the antibody has been functionalized with a TCO group and the drug payload with an azide group.

Protocol: Two-Step Antibody-Drug Conjugation

Materials:

-

TCO-functionalized Antibody (Molecule A) in PBS

-

Azide-functionalized Drug (Molecule B) in DMSO

-

Methyltetrazine-PEG-DBCO (Linker, CAS 2183440-28-8) dissolved in anhydrous DMSO (e.g., 10 mM stock)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Size-Exclusion Chromatography (SEC) system for purification

Procedure:

Step 1: Ligation of Linker to Drug (SPAAC Reaction)

-

In a microcentrifuge tube, dissolve the Azide-Drug (Molecule B) in an appropriate volume of DMSO.

-

Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the Methyltetrazine-PEG-DBCO stock solution to the Azide-Drug solution.

-

Allow the reaction to proceed for 4-12 hours at room temperature, protected from light. The reaction progress can be monitored by LC-MS if necessary.

-

The product of this step is the Drug-Linker intermediate (Drug-Azide-(triazole)-DBCO-(PEG)-Tetrazine). This intermediate can be purified or used directly in the next step if the excess linker will be removed in the final purification.

Step 2: Conjugation of Drug-Linker to Antibody (IEDDA Reaction)

-

Prepare the TCO-Antibody (Molecule A) in cold PBS (pH 7.4).

-

Add the Drug-Linker intermediate from Step 1 to the antibody solution. A typical molar ratio is 5-10 equivalents of the Drug-Linker per antibody, but this should be optimized for the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture for 1-2 hours at room temperature or 4°C. The progress can be monitored by observing the disappearance of the tetrazine's characteristic pink/red color.

-

After the reaction is complete, the resulting ADC can be purified from excess Drug-Linker and unconjugated antibody.

Step 3: Purification

-

Purify the final Antibody-Drug Conjugate using a desalting column to remove small molecules, followed by size-exclusion chromatography (SEC) to separate the conjugated antibody from any remaining unconjugated antibody.

-

Characterize the final product by UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to confirm conjugation and determine the final DAR.

Applications in Research and Drug Development

The unique properties of Methyltetrazine-PEG-DBCO make it suitable for a range of advanced applications where precision and biocompatibility are paramount.

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, directing the therapy specifically to cancer cells. The bifunctional nature allows for modular assembly of the ADC components.[8][9]

-

Pre-targeted Imaging and Therapy: In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a smaller, fast-clearing tetrazine-linked imaging agent (e.g., a PET radionuclide) or therapeutic agent is administered. The rapid in vivo click reaction concentrates the payload at the target, significantly improving the target-to-background ratio and reducing off-target toxicity.[12][13][14]

-

Theranostics: The linker can be used to create agents that combine therapeutic and diagnostic capabilities. For example, it can connect a drug to an imaging probe, allowing for real-time visualization of drug delivery and efficacy.[7]

-